3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride
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Overview
Description
3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Naphthalene: One common method involves the nitration of naphthalene to produce 2-naphthol, followed by a series of reactions including diazotization, reduction, and hydrolysis to obtain the desired compound.
Starting from 2-Naphthylamine: Another approach involves the alkylation of 2-naphthylamine with an appropriate alkyl halide, followed by hydrolysis and acidification to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate signaling pathways, or bind to receptors to elicit biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2-Amino-3-(naphthalen-2-yl)propanoic acid: This compound differs in the position of the amino group.
3-Amino-2-(naphthalen-1-yl)propanoic acid: This compound has a different substitution pattern on the naphthalene ring.
These compounds may exhibit different reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-amino-2-naphthalen-2-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSBJZUAOORSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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